6-Butyl-1,4-dioxan-2-one

Description

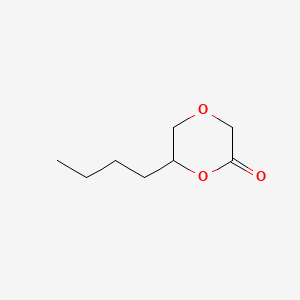

Structure

2D Structure

3D Structure

Properties

CAS No. |

92351-38-7 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

6-butyl-1,4-dioxan-2-one |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7-5-10-6-8(9)11-7/h7H,2-6H2,1H3 |

InChI Key |

XTCQDNHLNWLJMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1COCC(=O)O1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Butyl 1,4 Dioxan 2 One

Spectroscopic Methodologies for Confirming Molecular Architecture

The molecular architecture of 6-butyl-1,4-dioxan-2-one, with its combination of a lactone (a cyclic ester), an ether linkage, and an alkyl chain, can be unequivocally confirmed through the synergistic application of various spectroscopic methods. Each technique offers unique insights into different facets of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mnstate.edu

For this compound, ¹H NMR spectroscopy reveals distinct signals for each unique proton environment. The protons of the butyl group exhibit characteristic chemical shifts and splitting patterns: a triplet for the terminal methyl (CH₃) group, and multiplets for the three methylene (B1212753) (CH₂) groups. libretexts.orgoregonstate.eduopenstax.org Protons on the 1,4-dioxan-2-one (B42840) ring are also distinguishable. The protons on the carbon adjacent to the ring ether oxygen (C5) and the proton on the chiral carbon (C6) are deshielded and appear at a lower field. libretexts.org The protons on the carbon adjacent to the carbonyl group (C3) are also shifted downfield.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. bhu.ac.inpressbooks.pub Each non-equivalent carbon atom in this compound produces a unique signal. The carbonyl carbon (C2) of the lactone is highly deshielded and appears significantly downfield, typically in the 160-185 ppm range. chemguide.co.uk Carbons bonded to oxygen atoms (C3, C5, and C6) are also found downfield, generally in the 50-90 ppm range. chemguide.co.ukoregonstate.edudocbrown.info The four distinct carbons of the butyl side chain appear in the upfield alkyl region of the spectrum.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 (2H) | 4.2 - 4.4 | Multiplet |

| H-5 (2H) | 3.8 - 4.1 | Multiplet |

| H-6 (1H) | 4.3 - 4.5 | Multiplet |

| -CH₂- (butyl, α) | 1.6 - 1.8 | Multiplet |

| -CH₂- (butyl, β,γ) | 1.2 - 1.5 | Multiplet |

| -CH₃ (butyl, δ) | 0.8 - 1.0 | Triplet |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 175 |

| C-3 | 65 - 70 |

| C-5 | 68 - 73 |

| C-6 | 75 - 80 |

| -CH₂- (butyl, α) | 30 - 35 |

| -CH₂- (butyl, β) | 25 - 30 |

| -CH₂- (butyl, γ) | 20 - 25 |

| -CH₃ (butyl, δ) | 13 - 15 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. govinfo.gov For this compound, the molecular formula is C₈H₁₄O₃, corresponding to a monoisotopic mass of approximately 158.09 Da. nih.govepa.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 158. This peak confirms the molecular weight of the compound. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for lactones and ethers include the loss of small neutral molecules. For this compound, characteristic fragmentation would involve:

α-cleavage: The bond adjacent to the ether oxygen can break, leading to fragmentation of the ring.

Loss of the butyl group: Cleavage of the bond between the C6 carbon and the butyl chain would result in a fragment ion corresponding to the loss of a butyl radical (•C₄H₉).

Decarboxylation: Lactones can undergo fragmentation involving the loss of carbon dioxide (CO₂) or carbon monoxide (CO).

The precise pattern of these fragment ions serves as a molecular fingerprint, helping to confirm the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 87 | [C₄H₇O₂]⁺ | Ring cleavage |

| 70 | [C₄H₆O]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. upi.edu Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification within a molecule.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the six-membered lactone (δ-lactone). This peak is typically observed in the range of 1735-1750 cm⁻¹. instanano.comlibretexts.org Another key feature is the presence of strong C-O stretching vibrations associated with both the ester and the ether functionalities, which typically appear in the 1050-1250 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain and the dioxanone ring are observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the ring and alkyl chain, often produce stronger Raman signals than IR signals.

Interactive Data Table: Key Vibrational Spectroscopy Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium to Strong |

| 1735 - 1750 | C=O Stretch | δ-Lactone | Very Strong, Sharp |

| 1350 - 1470 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| 1050 - 1250 | C-O Stretch | Ester, Ether | Strong |

Stereochemical Aspects of this compound

The presence of a stereocenter in a molecule gives rise to stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.

Investigations into Racemic Mixture Composition

The this compound molecule contains a single chiral center at the C6 position—the carbon atom to which the butyl group is attached. This carbon is bonded to four different groups: a hydrogen atom, the butyl group, an oxygen atom within the ring (part of the ether linkage), and a carbon atom of the ring (part of the lactone structure).

Due to this chiral center, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. Unless synthesized through a stereospecific route, the compound is typically produced and supplied as a racemic mixture. nih.gov A racemic mixture contains equal amounts (a 50:50 ratio) of the two enantiomers, (R)-6-butyl-1,4-dioxan-2-one and (S)-6-butyl-1,4-dioxan-2-one. As a result, a racemic mixture is optically inactive, meaning it does not rotate the plane of polarized light.

Chromatographic Resolution Techniques for Enantiomers

Separating the enantiomers from a racemic mixture, a process known as chiral resolution, is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. nih.gov Chromatographic techniques are among the most powerful and widely used methods for enantiomeric resolution. researchgate.net

The principle behind chromatographic resolution is to use a chiral environment that interacts differently with each enantiomer. This is most commonly achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). libretexts.orgnih.gov A CSP is a stationary phase that is itself enantiomerically pure.

When the racemic mixture of this compound is passed through a column packed with a suitable CSP, the two enantiomers form transient, diastereomeric complexes with the chiral phase. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other. This difference in interaction strength causes the two enantiomers to travel through the column at different rates, leading to their separation. A variety of CSPs are commercially available, with common types based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.govrsc.org The choice of CSP and the mobile phase composition are critical for achieving successful separation.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily dictated by the puckering of the 1,4-dioxan-2-one ring and the orientation of the butyl substituent at the C6 position. The inherent flexibility of the six-membered ring allows for various conformations, with the chair and boat forms being the most significant.

Theoretical Calculations of Preferred Conformations

While specific theoretical calculations for this compound are not present in the surveyed literature, computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the most stable conformations of cyclic molecules. nih.govresearchgate.net These methods can be used to calculate the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers.

For the parent 1,4-dioxane (B91453) molecule, the chair conformation is overwhelmingly the most stable form, being significantly lower in energy than the twist-boat or boat conformations. researchgate.netacs.orgacs.org The introduction of a lactone group (a cyclic ester) at the 2-position and a butyl group at the 6-position introduces additional complexity.

The presence of the sp2-hybridized carbonyl carbon in the lactone group will likely lead to a distortion of the classic chair conformation. The butyl group at the C6 position can exist in either an axial or equatorial orientation. Generally, for monosubstituted cyclohexanes and related heterocyclic systems, the equatorial position is favored for bulky substituents to minimize steric strain (1,3-diaxial interactions). researchgate.net Therefore, it is highly probable that the most stable conformation of this compound would be a distorted chair form with the butyl group in the equatorial position.

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical)

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Distorted Chair | Equatorial Butyl | 0 (Reference) | Minimized steric hindrance. |

| Distorted Chair | Axial Butyl | > 0 | 1,3-diaxial interactions with axial hydrogens and/or the ring oxygen. |

| Twist-Boat | - | > 0 | Higher torsional and steric strain compared to the chair form. |

| Boat | - | >> 0 | Significant steric repulsion (flagpole interactions) and torsional strain. |

Note: This table is based on established principles of conformational analysis and is for illustrative purposes only, as specific computational data for this compound is unavailable.

Experimental Validation of Conformational Preferences

The theoretical predictions for the conformational preferences of this compound would require experimental validation through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a primary tool for conformational analysis in solution. smu.eduresearchgate.netacs.org The magnitude of vicinal coupling constants (³JHH) in the ¹H NMR spectrum is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the ring and the orientation of the butyl group can be inferred. For instance, a large coupling constant between the proton at C6 and an adjacent proton would suggest a specific dihedral angle consistent with either an axial or equatorial butyl group.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. researchgate.net If a suitable crystal of this compound could be obtained, this technique would precisely determine the bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its preferred conformation in the crystalline state.

Currently, there are no published X-ray crystal structures or detailed NMR spectroscopic analyses specifically for this compound in the scientific literature. Such studies would be invaluable in confirming the predicted conformational preferences and providing a complete structural elucidation of this compound.

Mechanistic Investigations of Chemical Reactivity and Transformations of 6 Butyl 1,4 Dioxan 2 One

Elucidation of Reaction Pathways and Transition States

The most extensively studied reaction involving the 1,4-dioxan-2-one (B42840) scaffold is its ring-opening polymerization (ROP), which provides significant insight into its fundamental reaction pathways. For analogs like 1,4-dioxan-2-one, the polymerization initiated by metal alkoxides, such as aluminum triisopropoxide (Al(OiPr)₃) or lanthanum isopropoxide (La(OiPr)₃), proceeds through a coordination-insertion mechanism. researchgate.netresearchgate.net This pathway is the most widely accepted for this class of cyclic esters.

The mechanism can be detailed in the following steps:

Coordination: The first step involves the coordination of the 1,4-dioxan-2-one monomer to the metal center of the initiator. This occurs through the lone pair electrons of either the carbonyl oxygen or the ether oxygen, which act as Lewis basic sites. This coordination activates the monomer by increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack (Insertion): The coordinated monomer then undergoes intramolecular nucleophilic attack by the alkoxide group attached to the metal center. This attack is directed at the activated carbonyl carbon.

Ring-Opening: This nucleophilic attack leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the acyl-oxygen bond of the ester. This step opens the ring and extends the polymer chain, with the new chain end being a metal alkoxide that is ready to coordinate with another monomer.

This coordination-insertion pathway is favored as it provides a low-energy route for ring-opening. Mechanistic investigations have confirmed that this process involves the selective rupture of the acyl-oxygen bond, a critical aspect that defines the regioselectivity of the reaction. researchgate.netresearchgate.net While specific transition state energy calculations for 6-butyl-1,4-dioxan-2-one are not widely available, the pathway established for its analogs serves as the foundational model for its reactivity.

Kinetics and Thermodynamics of Dioxanone Ring Systems

The propensity of the this compound ring to undergo opening is governed by both kinetic and thermodynamic factors. Studies on analogous dioxanone systems provide quantitative data on these aspects.

Kinetic investigations of the ring-opening polymerization of 1,4-dioxan-2-one (PDO) reveal that the reaction is typically first-order with respect to both the monomer and the initiator concentrations. researchgate.net This indicates that the rate of polymerization is directly proportional to the availability of both the cyclic monomer and the active catalytic species.

For the bulk polymerization of PDO initiated by Al(OiPr)₃ at 80 °C, an absolute rate constant has been determined to be 0.08 L mol⁻¹ s⁻¹. researchgate.net The energy barrier to the reaction, or the activation energy (Ea), is dependent on the catalytic system used. For instance, polymerization of PDO catalyzed by certain lanthanide complexes has an apparent activation energy of 30.8 kJ mol⁻¹, while systems using Sn(II) ethylhexanoate have a higher calculated Ea of 71.8 kJ mol⁻¹. researchgate.netresearchgate.net

| Parameter | Value | Catalytic System | Reference |

|---|---|---|---|

| Reaction Order (Monomer) | First-Order | Al(OiPr)₃ | researchgate.net |

| Reaction Order (Initiator) | First-Order | Al(OiPr)₃ | researchgate.net |

| Rate Constant (k) | 0.08 L mol⁻¹ s⁻¹ (at 80 °C) | Al(OiPr)₃ | researchgate.net |

| Activation Energy (Ea) | 30.8 kJ mol⁻¹ | Lanthanide Complex | researchgate.net |

| Activation Energy (Ea) | 71.8 kJ mol⁻¹ | Sn(II) ethylhexanoate | researchgate.net |

The polymerization of cyclic monomers is a thermodynamically controlled equilibrium process. The driving force for the ring-opening of dioxanones is the relief of ring strain. nih.gov The polymerization is characterized by a negative enthalpy change (ΔH), indicating it is an exothermic process, and a negative entropy change (ΔS), as the monomer molecules lose translational degrees of freedom upon forming a polymer chain. acs.org

Polymerization is thermodynamically favorable only when the Gibbs free energy change (ΔG = ΔH - TΔS) is negative. Because the entropy term is negative, there exists a "ceiling temperature" (Tc), above which polymerization is no longer favored and depolymerization dominates. For the bulk polymerization of PDO, the ceiling temperature has been calculated to be 265 °C. researchgate.net The thermodynamic parameters for PDO polymerization have been determined experimentally, confirming its polymerizability at typical reaction temperatures. researchgate.netresearchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Enthalpy (ΔHls) | -14.1 kJ mol⁻¹ | Liquid monomer to solid polymer | researchgate.net |

| Entropy (ΔSls) | -26.1 J mol⁻¹ K⁻¹ | Liquid monomer to solid polymer | researchgate.net |

| Enthalpy (ΔH) | -19 kJ mol⁻¹ | Bulk polymerization | researchgate.net |

| Entropy (ΔS) | -66 J mol⁻¹ K⁻¹ | Bulk polymerization | researchgate.net |

| Ceiling Temperature (Tc) | 265 °C | Bulk polymerization | researchgate.net |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by distinct electrophilic and nucleophilic sites within its structure.

Electrophilic Profile : The primary electrophilic site is the carbonyl carbon of the ester functional group. Due to the high electronegativity of the two adjacent oxygen atoms, this carbon atom is electron-deficient and highly susceptible to attack by nucleophiles. This electrophilicity is the basis for all ring-opening reactions, including hydrolysis, alcoholysis, and polymerization, which are initiated by nucleophilic addition to this site. solubilityofthings.com

Nucleophilic Profile : The molecule possesses two ether oxygen atoms which have lone pairs of electrons, rendering them nucleophilic and Lewis basic. wikipedia.org These sites can coordinate with Lewis acids or electrophiles. In the context of the coordination-insertion mechanism for ROP, the coordination of one of these oxygens to the metal catalyst is a crucial activation step. researchgate.net

Regioselectivity and Stereoselectivity in Reactions

Selectivity is a critical aspect of chemical reactions involving substituted dioxanones.

Regioselectivity : Regioselectivity refers to the preference for a reaction to occur at one position over another. In the ring-opening of this compound, there are two C-O bonds in the ester group that could potentially cleave: the acyl-oxygen bond (between the carbonyl carbon and the adjacent ether oxygen) and the alkyl-oxygen bond (between the CH₂ group and the carbonyl oxygen). Mechanistic studies on PDO have shown conclusively that ring-opening proceeds via the selective cleavage of the acyl-oxygen bond. researchgate.netresearchgate.net This high regioselectivity is a hallmark of the coordination-insertion mechanism and is expected to be the same for the 6-butyl substituted analog. This means a nucleophile will attack the carbonyl carbon, leading to the breaking of the bond between it and the oxygen at position 1 of the ring.

Stereoselectivity : The presence of a butyl group at the C6 position makes this carbon a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-6-Butyl-1,4-dioxan-2-one and (S)-6-Butyl-1,4-dioxan-2-one. This introduces the element of stereochemistry to its reactions.

A stereoselective reaction is one that preferentially produces one stereoisomer of the product. For example, the polymerization of a racemic mixture of this compound with a chiral, stereoselective catalyst could result in a polymer where the monomer units have a preferred stereochemical arrangement (e.g., an isotactic polymer).

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. If the (R)-enantiomer and the (S)-enantiomer were to react to form stereoisomerically distinct products, the reaction would be stereospecific.

The stereochemical outcome of reactions involving this compound is highly dependent on the specific reagents, catalysts, and reaction conditions employed.

Polymerization Studies: 6 Butyl 1,4 Dioxan 2 One As a Monomer

Homopolymerization of 6-Butyl-1,4-dioxan-2-one

The conversion of this compound into a homopolymer is a key area of investigation, focusing on the mechanisms, catalytic systems, and the kinetics and thermodynamics of the polymerization process.

Coordination-Insertion Mechanisms in Ring-Opening Polymerization (Analogs)

The ring-opening polymerization (ROP) of lactones, including analogs of this compound, typically proceeds via a coordination-insertion mechanism. This process involves the coordination of the monomer to a metal catalyst, followed by the insertion of the monomer into the metal-alkoxide bond. Mechanistic studies on the ROP of 1,4-dioxan-2-one (B42840) (PDX) using aluminum triisopropoxide and lanthanum isopropoxide as initiators have shown that the polymerization occurs through a selective rupture of the acyl-oxygen bond of the monomer. epa.govresearchgate.net This mechanism is characteristic of many metal-catalyzed ROPs of cyclic esters. The propagating species attack the carbonyl carbon of the monomer, leading to the opening of the ring and the extension of the polymer chain.

Catalytic Systems for Controlled Polymerization (e.g., Lanthanum Isopropoxide, Stannous Octoate, Aluminum Complexes)

A variety of catalytic systems have been effectively employed for the controlled polymerization of cyclic esters, including analogs of this compound.

Lanthanum Isopropoxide: This catalyst has been shown to initiate the controlled ring-opening polymerization of various lactones and lactides. semanticscholar.orgresearchgate.net Studies on the ROP of 1,4-dioxan-2-one with lanthanum isopropoxide indicate a first-order dependence on monomer concentration and proceed via a coordination-insertion mechanism with the cleavage of the acyl-oxygen bond. researchgate.net Mechanistic investigations have revealed that three active polymer chains can grow per lanthanum atom. researchgate.net

Stannous Octoate: Also known as tin(II) 2-ethylhexanoate, stannous octoate is a widely used and efficient catalyst for the ROP of cyclic esters, including lactones and lactides, due to its high efficiency and low toxicity. atamanchemicals.comatamanchemicals.comchemicalbook.comresearchgate.net It is often used in the synthesis of biodegradable polymers for biomedical applications. researchgate.net For instance, it has been used in the copolymerization of p-dioxanone (PDO) with 2,3-dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB). ccspublishing.org.cn

Aluminum Complexes: A diverse range of aluminum-based organometallic complexes are highly effective catalysts for the ROP of cyclic esters. mdpi.comtandfonline.com These include aluminum alkyl complexes with salicylaldiminato ligands, which have demonstrated versatility in the polymerization of monomers like ε-caprolactone and lactide. mdpi.com Dinuclear aluminum complexes have also been shown to exhibit high efficiency in the ROP of cyclic esters, offering precise control over the polymer's structure. rsc.org Furthermore, aluminum complexes containing indolyl-phenolate ligands have been synthesized and shown to be active catalysts for the ROP of cyclic esters in the presence of an alcohol. nih.govrsc.org

Table 1: Catalytic Systems for Ring-Opening Polymerization of Lactone Analogs

| Catalyst | Monomer Analog(s) | Key Features |

|---|---|---|

| Lanthanum Isopropoxide | Lactones, Lactides, 1,4-Dioxan-2-one | Controlled polymerization, acyl-oxygen bond cleavage. researchgate.netsemanticscholar.orgresearchgate.net |

| Stannous Octoate | Lactones, Lactides, p-Dioxanone | High efficiency, low toxicity, widely used in biomedical applications. atamanchemicals.comatamanchemicals.comresearchgate.net |

| Aluminum Complexes | ε-Caprolactone, Lactide, Cyclic Esters | Versatile, efficient, allows for precise control over polymer morphology. mdpi.comtandfonline.comrsc.org |

Polymerization Kinetics and Thermodynamics (Analogs)

The kinetics and thermodynamics of the ring-opening polymerization of lactones are significantly influenced by the monomer's ring size and structure.

Kinetics: The ROP of lactones is often a first-order reaction with respect to the monomer concentration. epa.govresearchgate.net Kinetic studies of 1,4-dioxan-2-one polymerization with aluminum triisopropoxide revealed a first-order dependence on both monomer and initiator concentrations. epa.gov The rate of polymerization is influenced by factors such as ring strain, with more strained monomers generally exhibiting faster propagation rates in chemical polymerizations. researchgate.net

Thermodynamics: The polymerizability of a cyclic monomer is determined by the Gibbs free energy of polymerization (ΔGₚ), which is a function of enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. plos.orgnih.gov For smaller lactone rings (4-7 membered), the polymerization is generally favored at lower temperatures. nih.gov The ring size, presence of heteroatoms, and degree of substitution all impact the thermodynamic equilibrium of the polymerization. acs.org For instance, the introduction of a heteroatom in δ-lactones can result in monomers with intermediate thermodynamic behavior. nih.govacs.org The thermodynamic parameters for the polymerization of 1,4-dioxan-2-one have been determined, showing a dependence of the equilibrium monomer conversion on the physical state (amorphous or crystalline) of the resulting polymer. epa.gov

Copolymerization with Other Cyclic Esters and Ethers (Analogs)

Copolymerization of this compound with other cyclic monomers is a versatile strategy to create polymers with a wide range of properties.

Synthesis of Poly(ester-alt-ether) Copolymers

The synthesis of copolymers containing both ester and ether linkages can be achieved through various polymerization techniques. The ring-opening copolymerization of anhydrides, epoxides, and cyclic ethers using a Zr(IV) catalyst can produce poly(ester-alt-ethers) with variable compositions and structures. rsc.org Another approach is the Pd-catalyzed carbonylative polymerization of α,ω-enol ethers, which yields poly(ester-ether)s. osti.govosti.gov Copolymerization of p-dioxanone with other lactones like ε-caprolactone has been successfully achieved to create random copolymers. researchgate.net Similarly, copolymers of p-dioxanone and polylactide have been synthesized. nih.gov

Characterization of Copolymer Microstructures and Sequence Distribution

The microstructure and sequence distribution of the resulting copolymers are crucial in determining their final properties. For random copolymers of 1,4-dioxan-2-one and D,L-3-methyl-1,4-dioxan-2-one, the copolymer was found to be slightly enriched in 1,4-dioxan-2-one units, with longer blocks of dioxanone and a random distribution of the methylated monomer. researchgate.net In the case of poly(ε-caprolactone-co-p-dioxanone) random copolymers, the microstructure consisted of long ε-caprolactone blocks separated by isolated p-dioxanone units. researchgate.net The characterization of these microstructures is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the molecular structure of poly(p-dioxanone)-co-poly(2-(2-hydroxyethoxy) benzoate) copolymers has been characterized by ¹H NMR and ¹³C NMR. ccspublishing.org.cn

Enzymatic Ring-Opening Polymerization (e-ROP) of this compound (Analogs)

Enzymatic ring-opening polymerization (e-ROP) has emerged as a green alternative to traditional metal-catalyzed polymerization methods for producing polyesters. The use of enzymes, particularly lipases, allows for polymerization under mild conditions, avoiding the toxicity associated with metal catalysts. The polymerization of 1,4-dioxan-2-one and its analogs is of particular interest for creating biodegradable and biocompatible polyesters.

Lipase-Catalyzed Polymerization Kinetics and Mechanisms

The lipase-catalyzed ring-opening polymerization of lactones, including analogs of this compound, generally proceeds through a coordination-insertion mechanism. The key steps involve the activation of the monomer by the enzyme, followed by nucleophilic attack and chain propagation.

The proposed mechanism for lipase-catalyzed ROP is as follows:

Enzyme Activation: The serine residue in the active site of the lipase (B570770) attacks the carbonyl group of the lactone monomer, forming an acyl-enzyme intermediate.

Initiation: A nucleophile, typically water or an alcohol, attacks the acyl-enzyme intermediate, opening the ring and forming a hydroxy-terminated monomeric or oligomeric species.

Propagation: The terminal hydroxyl group of a growing polymer chain attacks the acyl-enzyme intermediate of another monomer, elongating the polymer chain.

The kinetics of this process are influenced by the structure of the monomer. The presence of a butyl substituent at the 6-position of the 1,4-dioxan-2-one ring is expected to influence the reaction rate due to steric effects. Compared to the unsubstituted 1,4-dioxan-2-one, the bulky butyl group may hinder the access of the monomer to the enzyme's active site, potentially leading to slower polymerization kinetics. However, the electron-donating nature of the alkyl group might also affect the reactivity of the carbonyl group.

For the enzymatic polymerization of the parent 1,4-dioxan-2-one (PDO), studies have shown that the polymerization is first-order with respect to the monomer concentration. researchgate.net A similar kinetic behavior would be anticipated for this compound.

Influence of Reaction Conditions on Polymerization Efficiency

The efficiency of the enzymatic polymerization of this compound analogs is highly dependent on several reaction conditions, including the type of enzyme, temperature, solvent, and the presence of initiators.

Enzyme Selection: Lipases are the most commonly used enzymes for e-ROP of lactones. Immobilized Candida antarctica Lipase B (CALB), often known by its commercial name Novozym 435, is particularly effective due to its high activity and stability in organic solvents. epa.govresearchgate.net Other lipases, such as those from Pseudomonas cepacia and porcine pancreas, have also been used successfully for related monomers.

Temperature: The reaction temperature significantly affects both enzyme activity and polymerization rate. For the e-ROP of 1,4-dioxan-2-one, temperatures in the range of 60-100°C are typically employed. researchgate.netresearchgate.net It is expected that a similar temperature range would be optimal for the 6-butyl derivative. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.

Solvent: The choice of solvent can influence enzyme conformation and activity, as well as monomer and polymer solubility. Common solvents for e-ROP include toluene (B28343), 1,4-dioxane (B91453), and bulk (solvent-free) conditions. ntnu.nonih.gov For substituted lactones, the solubility of the resulting polymer can be a critical factor in achieving high molecular weights.

Initiator/Water Content: The presence of water or an alcohol as an initiator can affect both the polymerization rate and the molecular weight of the resulting polymer. A small amount of water can act as an initiator, but excess water can lead to hydrolysis of the monomer and the polymer, resulting in lower molecular weights. epa.gov

Table 1: Representative Conditions for Enzymatic ROP of Lactone Analogs

| Monomer | Enzyme | Temperature (°C) | Solvent | Molecular Weight (Mw, g/mol) |

|---|---|---|---|---|

| 1,4-Dioxan-2-one | Immobilized Lipase CA | 60 | Bulk | 41,000 |

| ε-Caprolactone | Novozym 435 | 70 | 1,4-Dioxane | 8,400 |

| δ-Valerolactone | Lipase PF | 45 | Bulk | - |

This table presents data from analogous systems to illustrate typical polymerization conditions and outcomes.

Structure-Property Relationships in Poly(this compound) and Copolymers

The introduction of a butyl side chain into the poly(1,4-dioxan-2-one) backbone is expected to significantly alter the physical and thermal properties of the resulting polymer.

Crystallinity and Thermal Properties: The parent poly(1,4-dioxan-2-one) is a semi-crystalline polymer. researchgate.net The presence of the bulky butyl side chain in poly(this compound) would likely disrupt the chain packing and reduce the degree of crystallinity, leading to a more amorphous material. This would, in turn, lower the melting temperature (Tm) and potentially the glass transition temperature (Tg) compared to the unsubstituted polymer. The increased chain flexibility due to the ether linkages in the backbone would be retained.

Mechanical Properties: A decrease in crystallinity generally leads to a decrease in stiffness and tensile strength but an increase in flexibility and elongation at break. Therefore, poly(this compound) is expected to be a more flexible and elastomeric material compared to poly(1,4-dioxan-2-one).

Copolymers: Copolymerization of this compound with other lactones, such as ε-caprolactone or lactide, could be a strategy to tailor the properties of the resulting materials. The incorporation of the butyl-substituted monomer into a copolymer could be used to control crystallinity, hydrophobicity, and degradation rates. The properties of such copolymers would depend on the composition and the sequence distribution of the monomer units.

Table 2: Expected Trends in Polymer Properties with Butyl Substitution

| Property | Poly(1,4-dioxan-2-one) | Poly(this compound) (Expected) |

|---|---|---|

| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous |

| Melting Temp (Tm) | ~110°C | Lower |

| Glass Transition (Tg) | -10 to -27°C | Lower |

| Tensile Strength | Moderate | Lower |

| Flexibility | Good | Higher |

This table is based on general principles of polymer science and data from analogous substituted polyesters.

Degradation Mechanisms of Derived Polymers (e.g., Hydrolytic, Enzymatic)

Polymers derived from this compound are expected to be biodegradable through both hydrolytic and enzymatic pathways due to the presence of ester linkages in the polymer backbone.

Enzymatic Degradation: The enzymatic degradation of aliphatic polyesters is primarily carried out by extracellular enzymes such as lipases and esterases secreted by microorganisms. nih.gov These enzymes catalyze the hydrolysis of the ester bonds, leading to the formation of oligomers and monomers that can be assimilated by the microorganisms. The rate of enzymatic degradation is influenced by factors such as the polymer's crystallinity, hydrophobicity, and the presence of side chains. nih.gov While the increased hydrophobicity from the butyl group could enhance enzyme adsorption to the polymer surface, the steric hindrance of the side chain near the ester linkage might reduce the accessibility of the bond to the enzyme's active site. The lower crystallinity, however, would likely increase the susceptibility to enzymatic attack. nih.gov

Table 3: Factors Influencing the Degradation of Poly(this compound)

| Degradation Pathway | Key Influencing Factors | Expected Outcome for Poly(this compound) |

|---|---|---|

| Hydrolytic | Crystallinity, Water Uptake | Faster initial degradation due to lower crystallinity. |

| Enzymatic | Crystallinity, Hydrophobicity, Steric Hindrance | Competing effects: lower crystallinity favors degradation, while steric hindrance from the butyl group may slow it. |

This table summarizes the expected degradation behavior based on the principles of polyester degradation.

Computational Chemistry and Cheminformatics of 6 Butyl 1,4 Dioxan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Butyl-1,4-dioxan-2-one at the electronic level. Methods such as Density Functional Theory (DFT) are commonly employed to model its structure and reactivity. lsu.eduvu.nl These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms.

From the optimized structure, a variety of electronic properties can be derived. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netacs.org For this compound, the HOMO is likely localized around the oxygen atoms of the ether and ester groups, while the LUMO is expected to be centered on the carbonyl group, which is a common electrophilic site.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the MEP would show negative potential around the carbonyl oxygen and ether oxygen atoms, indicating sites susceptible to electrophilic attack, while regions around the carbonyl carbon would show positive potential, marking a site for nucleophilic attack. Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be computed to quantify the molecule's reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The 1,4-dioxan-2-one (B42840) ring is a six-membered heterocycle that is not planar. It can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.net The presence of a carbonyl group and a bulky butyl substituent at the 6-position introduces significant complexity to its conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound, providing insights into its preferred conformations and the energy barriers between them over time. mdpi.comacs.org

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. lsu.edu This allows for the study of how the molecule flexes, bends, and rotates. For this compound, simulations can reveal the preferential orientation of the butyl group (axial vs. equatorial) in the lowest-energy chair conformation and the probability of the ring flipping to other conformations. Such studies on related lactones have shown that the conformational flexibility is significant and plays a key role in their interactions. researchgate.netrsc.org

These simulations can be performed in a vacuum to study intrinsic properties or in the presence of explicit solvent molecules (e.g., water) to understand its behavior in solution. By analyzing the trajectories from MD simulations, one can calculate properties like the radial distribution function to understand solvent organization around the molecule and identify key intermolecular interactions, such as hydrogen bonding between the ester oxygen and solvent molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their properties, such as chemical reactivity. wikipedia.orgneovarsity.org A QSAR model for predicting the reactivity of substituted 1,4-dioxan-2-ones could be developed for applications in environmental fate assessment or synthetic chemistry planning. rsc.org

The development of a QSAR model involves several key steps:

Data Set Compilation : A dataset of molecules with known reactivity data (e.g., rate constants for hydrolysis) would be collected. This set would include this compound and other analogs with varying substituents.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). chemrxiv.orgmdpi.com

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a mathematical model is built that links the descriptors to the observed reactivity. chemrxiv.org The model takes the form: Reactivity = f(Descriptors).

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model training. wikipedia.org

For this compound, a validated QSAR model could predict its susceptibility to nucleophilic attack at the carbonyl carbon, a key reaction for lactones, based on descriptors that quantify the electronic and steric effects of the butyl group and the dioxanone ring.

Data Mining and Analysis from Chemical Databases (e.g., PubChem, HMDB)

Chemical databases are invaluable resources for retrieving curated information about chemical compounds. Databases such as PubChem and the Human Metabolome Database (HMDB) contain aggregated data for this compound and its isomers, providing a foundation for cheminformatics analysis. hmdb.canih.gov

Data mining from these sources reveals key identifiers, physicochemical properties, and structural information. For instance, the compound is classified as a member of the 1,4-dioxanes, which are aliphatic six-membered rings with two oxygen atoms at positions 1 and 4. hmdb.ca The Human Metabolome Database also notes that it is an extremely weak basic (essentially neutral) compound. hmdb.ca PubChem provides computed properties for the isomeric 5-Butyl-1,4-dioxan-2-one, which offers a comparative reference.

The table below summarizes key data points mined from these public databases.

| Identifier/Property | This compound | 5-Butyl-1,4-dioxan-2-one |

|---|---|---|

| Database ID | HMDB0059939 hmdb.ca | PubChem CID: 24847851 nih.gov |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ nih.gov |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol nih.gov |

| SMILES | CCCCC1COCC(=O)O1 hmdb.ca | CCCCC1COC(=O)CO1 nih.gov |

| InChI | InChI=1S/C8H14O3/c1-2-3-4-7-5-10-6-8(9)11-7/h7H,2-6H2,1H3 hmdb.ca | InChI=1S/C8H14O3/c1-2-3-4-7-5-11-8(9)6-10-7/h7H,2-6H2,1H3 nih.gov |

| InChIKey | Not Available | DVBUFRRUKPQWBU-UHFFFAOYSA-N nih.gov |

| Polar Surface Area | Not Available | 35.5 Ų nih.gov |

This interactive table summarizes data available in public chemical databases. Note that SMILES and InChI strings can represent different isomers depending on numbering conventions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov These predictions are invaluable for structure verification and interpretation of experimental data.

To predict the ¹H and ¹³C NMR spectra of this compound, one would first perform a high-level geometry optimization, often using DFT. nih.gov Following this, NMR shielding tensors are calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. For flexible molecules like this one, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain an accurate prediction. github.io

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule after geometry optimization. scifiniti.com The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. scifiniti.com The predicted IR spectrum for this compound would show characteristic peaks, including a strong C=O stretching vibration for the lactone group and various C-H and C-O stretching and bending vibrations from the butyl chain and the dioxanone ring.

Future Research Directions and Unexplored Avenues for 6 Butyl 1,4 Dioxan 2 One

Development of Greener Synthetic Approaches

The pursuit of environmentally benign chemical processes is a critical goal in modern chemistry. Future research should prioritize the development of sustainable methods for synthesizing 6-Butyl-1,4-dioxan-2-one that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for investigation include:

Biocatalytic Synthesis: Employing enzymes such as lipases or Baeyer-Villiger monooxygenases (BVMOs) offers a promising green alternative to traditional chemical synthesis. nih.govport.ac.uk Lipase-catalyzed esterification or transesterification reactions could be explored, as could the oxidation of a corresponding cyclic ketone using BVMOs, which are known for their high selectivity under mild conditions. nih.govacs.orgnih.gov

Renewable Feedstocks: Research should focus on deriving starting materials from biomass. For instance, converting bio-based 1,2-diols and derivatives of lactic acid or other hydroxy acids into the target molecule would enhance its sustainability profile.

Catalytic Routes: Investigating novel heterogeneous catalysts, such as cation-exchange resins, could lead to more efficient and recyclable catalytic systems for the carbonylation of cyclic ethers or cyclization of precursor molecules. epa.govresearchgate.net The goal would be to replace stoichiometric reagents with catalytic amounts of more environmentally friendly alternatives.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis (e.g., Lipases, BVMOs) | High selectivity, mild reaction conditions, reduced waste. nih.govport.ac.uk | Enzyme stability, substrate scope, and process scale-up. |

| Renewable Feedstocks | Reduced reliance on petrochemicals, lower carbon footprint. | Efficient conversion of biomass into suitable chemical precursors. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. researchgate.net | Catalyst design for high activity and selectivity, prevention of catalyst deactivation. |

Advanced Polymer Architectures and Functionalization Strategies

The ring-opening polymerization (ROP) of this compound is a promising route to novel polyesters with potentially unique properties conferred by the butyl side chain. Future work should move beyond simple linear homopolymers to create more complex and functional materials.

Focus areas for research include:

Controlled Polymerization: Utilizing organocatalysts or advanced metal-organic initiators to achieve controlled ROP is crucial for synthesizing polymers with predictable molecular weights and narrow dispersity. mdpi.comnih.govresearchgate.net This control is the foundation for creating advanced architectures.

Block Copolymers: The synthesis of block copolymers, where poly(this compound) is combined with other polyesters like poly(l-lactide) or poly(ε-caprolactone), could yield materials with tunable mechanical properties, degradation rates, and thermal characteristics. cmu.edunih.gov

Functionalization: The butyl side chain offers a site for post-polymerization modification. Research into chemically modifying this group could introduce new functionalities, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli. Furthermore, copolymerization with functional monomers can introduce desired properties directly into the polymer backbone.

| Polymer Architecture | Potential Properties & Applications | Synthetic Strategy |

| Diblock/Triblock Copolymers | Amphiphilic materials for drug delivery, thermoplastic elastomers. | Sequential monomer addition in a living ROP process. cmu.edu |

| Graft Copolymers | Materials with modified surface properties, compatibilizers for polymer blends. | "Grafting-from" or "grafting-to" approaches using a functionalized polymer backbone. |

| Star-shaped Polymers | Lower melt viscosity, unique rheological properties for processing. | ROP using a multifunctional initiator. |

Deeper Insights into Biocatalytic Mechanisms and Novel Enzyme Discovery

While biocatalysis offers a green route to this compound, a deeper understanding of the enzymatic processes is needed to optimize these transformations. unimi.it Future research should focus on both mechanistic studies and the discovery of new, more efficient biocatalysts.

Key research avenues are:

Mechanistic Elucidation: Detailed kinetic and structural studies of enzymes like lipases and BVMOs that can catalyze the formation of substituted dioxanones are needed. nih.govnih.gov Understanding the substrate binding and catalytic mechanism will enable the rational design of improved enzymes.

Enzyme Engineering: Directed evolution and site-directed mutagenesis can be used to tailor existing enzymes for higher activity, stability, and selectivity towards the specific precursors of this compound. nih.gov

Genome Mining and Metagenomics: Exploring diverse microbial genomes for novel enzymes is a promising strategy. wustl.edu This could lead to the discovery of biocatalysts with unique properties or the ability to operate under industrially relevant conditions. The identification of novel β-lactone synthetases suggests that previously unknown enzyme classes for lactone formation exist in nature. acs.orgbiorxiv.org

Integration of Multiscale Computational Approaches with Experimental Studies

Computational modeling is a powerful tool for accelerating research and providing insights that are difficult to obtain through experiments alone. A synergistic approach combining computational and experimental work will be crucial for advancing the science of this compound and its polymers.

Future research should integrate:

Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to investigate reaction mechanisms for both chemical and enzymatic synthesis, predict spectroscopic properties, and understand the electronic structure of the monomer. researchgate.netresearchgate.net This can guide the selection of catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the ROP process, the conformation of polymer chains, and the interaction of polymers with other molecules or surfaces.

Mesoscale Modeling: Coarse-grained and other mesoscale simulation techniques can predict the morphology and phase behavior of polymer blends and block copolymers containing poly(this compound), bridging the gap between molecular structure and macroscopic properties. princeton.edumdpi.comdtu.dkmdpi.com

| Computational Method | Research Question Addressed | Potential Impact |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, catalyst design. researchgate.netresearchgate.net | Optimization of synthetic routes and catalyst selection. |

| Molecular Dynamics (MD) | Polymer chain conformation, diffusion coefficients, interaction with solvents. | Understanding structure-property relationships at the molecular level. |

| Mesoscale Modeling | Self-assembly of block copolymers, morphology of polymer blends. mdpi.comdtu.dk | Design of nanostructured materials with tailored properties. |

Exploration of New Chemical Transformations for Diverse Applications (as building block)

Beyond its use as a monomer, this compound can serve as a valuable chiral or achiral building block for the synthesis of other complex organic molecules. The presence of both an ester (lactone) and an ether linkage within a six-membered ring provides multiple reaction sites.

Future exploration should include:

Ring-Opening Reactions: Selective ring-opening of the lactone with various nucleophiles (e.g., amines, alcohols, organometallics) can lead to a range of difunctional compounds that are not easily accessible by other means. These products could serve as precursors for pharmaceuticals, agrochemicals, or specialty chemicals.

Modifications Preserving the Ring: Chemical transformation of the butyl side chain while keeping the dioxanone ring intact could generate a library of novel substituted lactones for polymerization or other applications.

Rearrangement and Fragmentation: Investigating acid- or base-catalyzed rearrangement reactions could open pathways to different heterocyclic systems, expanding the chemical space accessible from this starting material. The synthesis of various substituted 1,4-dioxanes demonstrates the versatility of this scaffold. acs.org

Q & A

Q. What are the recommended methods for synthesizing 6-butyl-1,4-dioxan-2-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves ring-opening polymerization (ROP) of lactones. For enzymatic ROP, immobilized lipase CA (e.g., Candida antarctica lipase B) is effective at 60–90°C under solvent-free conditions, yielding polymers with controlled molecular weights . Purification via precipitation in cold methanol removes unreacted monomers. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, gel permeation chromatography (GPC) for molecular weight distribution, and differential scanning calorimetry (DSC) to assess crystallinity .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C in sealed containers to prevent moisture absorption .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to flammability risks (UN 1993) .

- Waste Disposal : Incinerate in compliance with local regulations for halogen-free polymers .

Advanced Research Questions

Q. How can the thermal stability of poly(this compound) be enhanced for high-temperature processing?

- Methodological Answer : Co-polymerization with ε-caprolactone or glycolide improves melt stability by reducing crystallinity. Adding end-capping agents (e.g., benzoyl chloride) terminates reactive hydroxyl groups, minimizing thermal degradation during processing . Kinetic studies using TGA and Arrhenius modeling can optimize co-polymer ratios .

Q. What experimental strategies address contradictions in reported genotoxicity data for this compound?

- Methodological Answer : Discrepancies between in vitro (e.g., Ames test positives) and in vivo (no hepatocarcinogenicity in F344 rats) results may arise from metabolic differences. To resolve this:

- Use primary hepatocytes with humanized cytochrome P450 enzymes for in vitro assays.

- Conduct in vivo studies with isotopic tracing (e.g., ¹⁴C-labeled compounds) to track metabolite-DNA adducts .

- Compare results across species (e.g., rats vs. mice) to identify metabolic pathways influencing toxicity .

Q. How do degradation mechanisms of poly(this compound) vary under environmental vs. physiological conditions?

- Methodological Answer :

- Environmental Degradation : Hydrolysis dominates in aqueous media, accelerated by alkaline pH. Use accelerated aging tests (e.g., 70°C/75% RH) with mass loss tracking via gravimetry .

- Physiological Degradation : Enzymatic cleavage by esterases in biological fluids. Monitor degradation products (e.g., oligomers) using liquid chromatography-mass spectrometry (LC-MS) .

Data Contradiction Analysis

Q. Why do some studies report poly(this compound) as highly crystalline while others describe amorphous structures?

- Methodological Answer : Crystallinity depends on synthesis conditions. Low-temperature enzymatic ROP favors amorphous regions, while metal-catalyzed ROP (e.g., stannous octoate) promotes crystallization. Use wide-angle X-ray scattering (WAXS) and DSC to correlate processing parameters (temperature, catalyst type) with crystallinity .

Experimental Design Recommendations

Q. What are best practices for designing in vivo studies to assess carcinogenic potential?

- Methodological Answer :

- Use initiation-promotion models (e.g., diethylnitrosamine initiation followed by this compound exposure).

- Quantify preneoplastic lesions (e.g., glutathione S-transferase placental-positive foci) via immunohistochemistry .

- Include control groups with metabolic inhibitors (e.g., disulfiram) to isolate pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.